molecular formula C18H27BrN2O2 B12438017 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-79-3

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12438017
CAS No.: 887587-79-3
M. Wt: 383.3 g/mol
InChI Key: LSPYZKHPNHTEIH-UHFFFAOYSA-N
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Description

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-bromo-benzylamino-methyl substituent at the C2 position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE) . Its Boc group enhances stability during synthetic processes, while the brominated benzyl moiety may contribute to hydrophobic interactions and binding selectivity in biological systems.

Properties

CAS No.

887587-79-3

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 2-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-5-4-9-16(21)13-20-12-14-7-6-8-15(19)11-14/h6-8,11,16,20H,4-5,9-10,12-13H2,1-3H3

InChI Key

LSPYZKHPNHTEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to improve yield and efficiency.

Chemical Reactions Analysis

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include NBS for bromination, palladium catalysts for coupling reactions, and TFA for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and bromobenzyl group. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in further chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent Position Key Functional Groups pKa (Predicted) Boiling Point (°C) Reference
1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine C₁₈H₂₇BrN₂O₂ C2 of piperidine Boc, 3-bromo-benzylamino-methyl 9.67 ± 0.20 463.3 ± 40.0
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine C₁₈H₂₇BrN₂O₂ C3 of piperidine Boc, 2-bromo-benzylamino-methyl N/A N/A
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine C₁₈H₂₇BrN₂O₂ C4 of piperidine Boc, 3-bromo-phenyl-ethylamino 9.67 ± 0.20 463.3 ± 40.0
1-Boc-4-[(benzylamino)-methyl]-piperidine C₁₈H₂₈N₂O₂ C4 of piperidine Boc, benzylamino-methyl N/A N/A

Key Observations :

  • Positional Isomerism: Substitution at C2 (target compound) vs. C3 or C4 alters steric and electronic profiles. For example, equatorial orientation of bulky substituents (e.g., benzoylaminomethyl at C4) is favored in piperidine derivatives .
  • Bromine Position : The 3-bromo-benzyl group in the target compound may enhance halogen bonding compared to 2-bromo analogs .
  • Linker Type: Ethylamino (C4-substituted) vs. benzylamino-methyl (C2-substituted) linkers influence flexibility and receptor interactions .

Key Observations :

  • Boc Protection : Universally employed to stabilize the piperidine nitrogen during synthesis .
  • Reductive Amination: Common for introducing benzylamino-methyl groups .
  • Suzuki Coupling : Used for aryl-alkyl linkages in analogs like 1-((4'-chloro-3-methyl-biphenyl)-methyl)piperidine .

Key Observations :

  • Benzylamino-Methyl Moieties: Enhance AChE inhibition potency, as seen in E2020 (IC₅₀ = 5.7 nM) .
  • Linker Effects: Methyl amide linkers (vs. propyl) improve MAO-B selectivity , suggesting the target compound’s benzylamino-methyl group may confer similar advantages.
  • Bromine Role : Halogenation may modulate metabolic stability and binding affinity .

Biological Activity

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-bromo-benzylamino methyl substituent. Its molecular formula is C18H27BrN2O2C_{18}H_{27}BrN_2O_2, with a molecular weight of approximately 369.297 g/mol. The compound's structural components suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

Structural Characteristics and Synthesis

The synthesis of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine typically involves several steps, including the formation of the piperidine ring and the introduction of the Boc protecting group. The presence of the bromine atom and amino group indicates potential reactivity, which can be exploited in synthetic pathways for further modifications.

Pharmacological Potential

While specific data on the biological activity of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine is limited, its structural analogs have been investigated for various pharmacological properties. Compounds with similar motifs have demonstrated activities such as:

  • Analgesic Effects : Some piperidine derivatives have been shown to exhibit pain-relieving properties.
  • Antidepressant Activity : Certain analogs have been linked to mood enhancement and depression alleviation.
  • Anticancer Properties : Research indicates that similar compounds may possess cytotoxic effects against cancer cell lines.

The potential biological effects of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine warrant further investigation through interaction studies focusing on its binding affinity to specific receptors or enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights their unique aspects and potential biological activities:

Compound NameKey FeaturesUnique Aspects
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidinePiperidine ring, bromine substituentVariation in substitution position affects reactivity
1-Boc-3-(4-chlorobenzylamino)-methyl-piperidineChlorine substituentMay exhibit different pharmacological properties
N-(tert-butoxycarbonyl)-N-(2-bromobenzyl)amineLacks piperidine structureSimpler amine with different synthetic applications

These comparisons suggest that the unique combination of functional groups in 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds with similar structural motifs. For instance:

  • Benzoylpiperidine Derivatives : A review highlighted that benzoylpiperidine fragments are associated with notable antiproliferative activity against various cancer cell lines, indicating a promising avenue for developing anticancer agents .
  • Orexin Receptor Agonists : Research into arylsulfonamide compounds revealed their potential as dual orexin receptor agonists, showcasing how modifications in piperidine derivatives can significantly impact biological activity .

These findings underscore the importance of further research into the biological activity of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine, particularly through in vitro and in vivo studies to elucidate its pharmacological profile.

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